molecular formula C22H17Cl2NO4 B3925061 2-(2,4-dichlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide

2-(2,4-dichlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide

Cat. No. B3925061
M. Wt: 430.3 g/mol
InChI Key: RKUHDCAHEIHMID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide, commonly known as DCFP, is a synthetic compound that has been widely used in scientific research for its various biological and pharmacological effects. DCFP is a selective antagonist of the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, inflammation, and cell proliferation.

Mechanism of Action

DCF exerts its biological effects by selectively binding to and inhibiting the activity of PPARδ. PPARδ is a transcription factor that regulates the expression of genes involved in lipid metabolism, inflammation, and cell proliferation. By inhibiting PPARδ activity, DCF modulates these biological processes and exerts its therapeutic effects.
Biochemical and physiological effects:
DCF has been shown to have various biochemical and physiological effects in different organs and tissues. In the liver, DCF reduces lipid accumulation and improves insulin sensitivity. In the adipose tissue, DCF promotes the browning of white adipose tissue and increases energy expenditure. In the heart, DCF reduces inflammation and oxidative stress, and improves cardiac function. In cancer cells, DCF induces apoptosis and inhibits cell proliferation.

Advantages and Limitations for Lab Experiments

DCF has several advantages as a research tool. It is a highly selective PPARδ antagonist, which allows for the specific modulation of PPARδ activity without affecting other PPAR isoforms. Moreover, DCF has been extensively studied in animal models and has a well-established pharmacological profile. However, DCF has some limitations as a research tool. Its solubility is limited in aqueous solutions, which may affect its bioavailability and pharmacokinetics. Moreover, DCF may have off-target effects on other cellular pathways, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on DCF. One area of interest is the development of more potent and selective PPARδ antagonists that can be used as therapeutic agents for various diseases. Another direction is the investigation of the molecular mechanisms underlying the effects of DCF on cellular pathways, which may lead to the identification of novel drug targets. Moreover, the development of new formulations and delivery systems for DCF may improve its pharmacokinetic properties and enhance its therapeutic efficacy.

Scientific Research Applications

DCF has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and cardiovascular diseases. DCF has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It also exhibits anti-tumor activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. Moreover, DCF has been found to have a protective effect on the cardiovascular system by reducing inflammation and oxidative stress.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-methoxydibenzofuran-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2NO4/c1-12(28-19-8-7-13(23)9-16(19)24)22(26)25-17-11-20-15(10-21(17)27-2)14-5-3-4-6-18(14)29-20/h3-12H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUHDCAHEIHMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C2C3=CC=CC=C3OC2=C1)OC)OC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,4-dichlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide
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2-(2,4-dichlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide
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2-(2,4-dichlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide
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2-(2,4-dichlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide
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2-(2,4-dichlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide
Reactant of Route 6
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2-(2,4-dichlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide

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